molecular formula C8H7Cl6NO3 B14396320 Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester CAS No. 89619-79-4

Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester

Cat. No.: B14396320
CAS No.: 89619-79-4
M. Wt: 377.9 g/mol
InChI Key: GBEZKWDSIBBMNI-UHFFFAOYSA-N
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Description

Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester is a complex organic compound that belongs to the family of trichloroacetic acid esters. This compound is characterized by the presence of multiple chlorine atoms, which contribute to its unique chemical properties and reactivity. It is used in various scientific and industrial applications due to its distinctive chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester typically involves the esterification of trichloroacetic acid with an appropriate alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction can be represented as follows:

Trichloroacetic acid+AlcoholAcetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester+Water\text{Trichloroacetic acid} + \text{Alcohol} \rightarrow \text{this compound} + \text{Water} Trichloroacetic acid+Alcohol→Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester+Water

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, where trichloroacetic acid is reacted with the desired alcohol in the presence of a catalyst. The reaction mixture is then subjected to purification steps, such as distillation and crystallization, to obtain the pure ester. The use of continuous reactors and advanced separation techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form trichloroacetic acid and other oxidation products.

    Reduction: Reduction reactions can lead to the formation of trichloroacetaldehyde and other reduced species.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Trichloroacetic acid, chloroform, and carbon dioxide.

    Reduction: Trichloroacetaldehyde and related compounds.

    Substitution: Various substituted trichloroacetic acid derivatives.

Scientific Research Applications

Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other trichloroacetic acid derivatives.

    Biology: The compound is employed in biochemical studies to precipitate proteins and nucleic acids.

    Medicine: It has applications in dermatology for chemical peels and wart removal.

    Industry: The ester is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester involves its interaction with cellular components. The compound’s chlorine atoms can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to their precipitation and denaturation. This property is exploited in biochemical assays and dermatological treatments.

Comparison with Similar Compounds

Similar Compounds

  • Chloroacetic acid
  • Dichloroacetic acid
  • Trichloroacetyl chloride

Uniqueness

Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester is unique due to its multiple chlorine atoms and ester functional group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and reactivity, making it suitable for specialized applications in various fields.

Properties

CAS No.

89619-79-4

Molecular Formula

C8H7Cl6NO3

Molecular Weight

377.9 g/mol

IUPAC Name

2-[(2,2,2-trichloroacetyl)amino]but-3-enyl 2,2,2-trichloroacetate

InChI

InChI=1S/C8H7Cl6NO3/c1-2-4(15-5(16)7(9,10)11)3-18-6(17)8(12,13)14/h2,4H,1,3H2,(H,15,16)

InChI Key

GBEZKWDSIBBMNI-UHFFFAOYSA-N

Canonical SMILES

C=CC(COC(=O)C(Cl)(Cl)Cl)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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